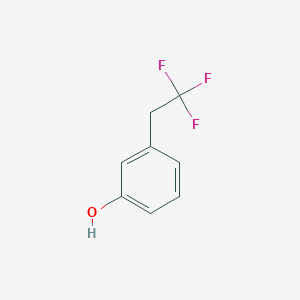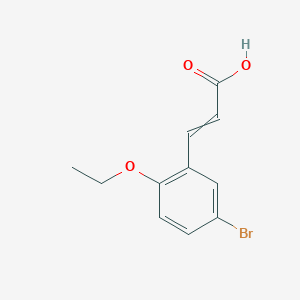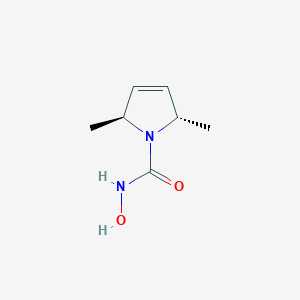
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, also known as HDMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. HDMPC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide exerts its biological activity by binding to specific targets, such as HDACs and chitin synthase, and inhibiting their activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can alter gene expression patterns and induce cell death in cancer cells. Chitin synthase is an enzyme that is essential for fungal cell wall synthesis. By inhibiting chitin synthase activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent fungal cell wall formation and lead to fungal cell death.
生化和生理效应
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can induce cell death by inhibiting HDAC activity and altering gene expression patterns. In fungal cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent cell wall formation and lead to cell death. In addition, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have antioxidant properties by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
实验室实验的优点和局限性
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and availability. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can be synthesized using various methods, and its structure can be characterized using spectroscopic techniques such as NMR and MS. However, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide treatment in lab experiments.
未来方向
There are several future directions for (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide research, including the development of more efficient synthesis methods, the optimization of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives for specific targets, and the exploration of new applications in various fields. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives could be optimized for specific cancer types and combined with other anticancer agents to enhance their efficacy. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a tool to study the structure and function of other proteins that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a precursor for the synthesis of new MOFs with enhanced properties for gas storage and separation. Overall, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has great potential for further research and development in various fields.
合成方法
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been synthesized using various methods, including the reaction of pyrrole-2-carboxylic acid with N-methylhydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of pyrrole-2-carboxylic acid with hydroxylamine-O-sulfonic acid, followed by reduction with sodium borohydride. These methods have been optimized to yield high purity (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, which can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and proliferation. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has also been shown to have antifungal properties by inhibiting the activity of chitin synthase, which is an enzyme that is essential for fungal cell wall synthesis. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a tool to study the structure and function of proteins, particularly those that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
属性
CAS 编号 |
170747-75-8 |
|---|---|
产品名称 |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h3-6,11H,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
InChI 键 |
MIGFLYFLCABTNL-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1C=C[C@@H](N1C(=O)NO)C |
SMILES |
CC1C=CC(N1C(=O)NO)C |
规范 SMILES |
CC1C=CC(N1C(=O)NO)C |
同义词 |
1H-Pyrrole-1-carboxamide,2,5-dihydro-N-hydroxy-2,5-dimethyl-,(2S-trans)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



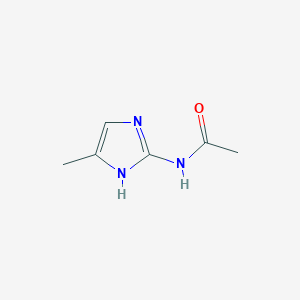
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
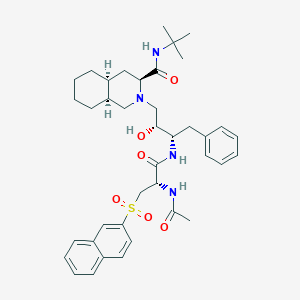
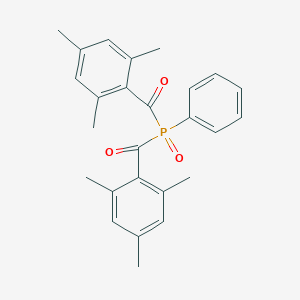
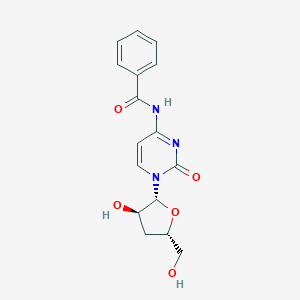
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
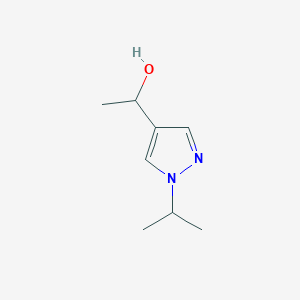
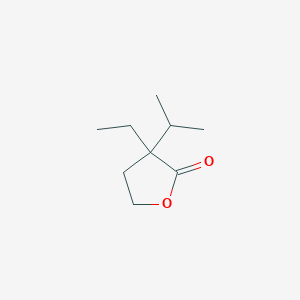
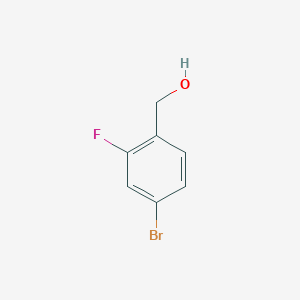
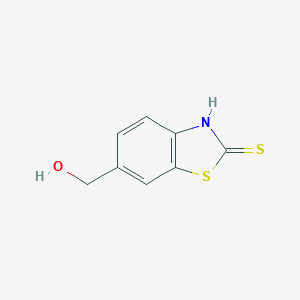
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
